Cas no 10336-31-9 (2-Chloronaphthalen-1-ylmethanol)

2-Chloronaphthalen-1-ylmethanol structure
10336-31-9 structure
商品名:2-Chloronaphthalen-1-ylmethanol
CAS番号:10336-31-9
MF:C11H9ClO
メガワット:192.641562223434
CID:4677592

2-Chloronaphthalen-1-ylmethanol 化学的及び物理的性質

名前と識別子

    • 2-chloronaphthalen-1-ylmethanol
    • 2-Chloronaphthalene-1-methanol
    • 2-Chloronaphthalen-1-ylmethanol
    • インチ: 1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7H2
    • InChIKey: UBLKDXZTHKEBCC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C2C=CC=CC2=C1CO

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • トポロジー分子極性表面積: 20.2

2-Chloronaphthalen-1-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219000710-500mg
2-Chloronaphthalene-1-methanol
10336-31-9 98%
500mg
$989.80 2023-09-04
Alichem
A219000710-250mg
2-Chloronaphthalene-1-methanol
10336-31-9 98%
250mg
$714.00 2023-09-04
Alichem
A219000710-1g
2-Chloronaphthalene-1-methanol
10336-31-9 98%
1g
$1853.50 2023-09-04

2-Chloronaphthalen-1-ylmethanol 関連文献

2-Chloronaphthalen-1-ylmethanolに関する追加情報

Introduction to 2-Chloronaphthalen-1-ylmethanol (CAS No. 10336-31-9)

2-Chloronaphthalen-1-ylmethanol, with the chemical formula C11H9ClO, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 10336-31-9, has garnered attention due to its versatile applications in the development of various bioactive molecules. The presence of both a chloro substituent and a hydroxymethyl group on the naphthalene core makes it a valuable precursor for constructing more complex structures, particularly in medicinal chemistry.

The naphthalene scaffold, a fused aromatic ring system, is well-documented for its role in pharmaceuticals, offering stability and reactivity that can be tailored through functionalization. The introduction of a chloronaphthalen-1-ylmethanol moiety allows for further derivatization, enabling chemists to explore new pharmacophores. This compound’s significance lies not only in its structural properties but also in its potential to serve as a building block for drugs targeting diverse therapeutic areas.

In recent years, the demand for innovative synthetic pathways has driven research into optimizing the preparation and reactivity of 2-Chloronaphthalen-1-ylmethanol. Advances in catalytic methods have enabled more efficient and selective transformations, reducing waste and improving yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the naphthalene ring, expanding the compound’s utility in drug design.

The hydroxymethyl group in 2-Chloronaphthalen-1-ylmethanol provides a site for etherification, esterification, or oxidation reactions, allowing for the creation of diverse derivatives. These modifications can fine-tune the compound’s solubility, metabolic stability, and binding affinity to biological targets. Such flexibility is crucial in medicinal chemistry, where subtle changes in structure can significantly impact biological activity.

Recent studies have highlighted the potential of 2-Chloronaphthalen-1-ylmethanol in the development of anticancer agents. Naphthalene derivatives have shown promise as kinase inhibitors and DNA intercalators due to their ability to interact with biological macromolecules. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited to link the naphthalene core to other pharmacophores. This approach has led to several novel compounds with preclinical activity against various cancer types.

The pharmaceutical industry has also explored 2-Chloronaphthalen-1-ylmethanol as a precursor for antimicrobial agents. Structural analogs of this compound have demonstrated efficacy against resistant bacterial strains by targeting essential metabolic pathways or disrupting cell wall synthesis. The versatility of its functional groups allows for modifications that enhance bioavailability and reduce toxicity, making it an attractive candidate for further development.

In addition to its medicinal applications, 2-Chloronaphthalen-1-ylmethanol finds utility in materials science. Its aromatic nature and ability to form stable complexes with metals make it a candidate for use in organic electronics and catalysis. Researchers are investigating its role as a ligand in transition metal complexes that exhibit unique catalytic properties, such as asymmetric hydrogenation or oxidation reactions.

The synthesis of 2-Chloronaphthalen-1-ylmethanol typically involves chlorination of naphthalene followed by reduction or hydroxylation at the desired position. Recent innovations in green chemistry have focused on developing more sustainable methods, such as photochemical chlorination or biocatalytic hydroxylation, which minimize hazardous byproducts and energy consumption. These advancements align with global efforts to promote environmentally friendly chemical processes.

The commercial availability of high-purity 2-Chloronaphthalen-1-ylmethanol (CAS No. 10336-31-9) is essential for both academic research and industrial applications. Suppliers specializing in fine chemicals ensure that this compound meets stringent quality standards, facilitating its use in sensitive experiments without compromising results. Quality control measures include spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry to confirm purity and identity.

The future prospects of 2-Chloronaphthalen-1-ylmethanol are promising, with ongoing research exploring new synthetic strategies and applications. Computational modeling and high-throughput screening are being employed to accelerate the discovery of novel derivatives with enhanced biological activity. As our understanding of molecular interactions deepens, compounds like 2-Chloronaphthalen-1-ylmethanol will continue to play a pivotal role in drug discovery and material science.

In conclusion,2-Chloronaphthalen-1-ylmethanol (CAS No. 10336-31-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it indispensable for chemists seeking innovative solutions in drug development and industrial processes. As research progresses,this compound will undoubtedly remain at the forefront of chemical innovation,driving advancements that benefit society.

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